molecular formula C11H9ClN2O B11778450 2-Chloro-5-(p-tolyloxy)pyrimidine

2-Chloro-5-(p-tolyloxy)pyrimidine

Cat. No.: B11778450
M. Wt: 220.65 g/mol
InChI Key: SQRHTRGBOIOEJP-UHFFFAOYSA-N
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Description

2-Chloro-5-(p-tolyloxy)pyrimidine (CAS 1713713-78-0) is a versatile chemical reagent featuring a pyrimidine ring core substituted with a chloro group and a p-tolyloxy group. This structure makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The compound is of significant interest in the development of novel therapeutic agents, particularly in the field of oncology. Research indicates that structurally related pyrimidine derivatives, especially those incorporating a p-tolyloxy moiety, have demonstrated promising in vitro anticancer activity . These compounds are often explored for their potential to interact with key biological targets, such as tyrosine kinases, which play a vital role in cancer cell proliferation . The reactive 2-chloro group on the pyrimidine ring serves as a prime site for further functionalization, enabling researchers to synthesize a diverse array of more complex molecules for biological evaluation . This includes its use in nucleophilic aromatic substitution (SNAr) reactions with various amines to form C-N bonds, a common strategy for creating potential drug candidates . As such, this compound is a key precursor for the synthesis of pyrimidine-based compounds being investigated for a range of biological activities. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-5-(4-methylphenoxy)pyrimidine

InChI

InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-10-6-13-11(12)14-7-10/h2-7H,1H3

InChI Key

SQRHTRGBOIOEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CN=C(N=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 P Tolyloxy Pyrimidine and Analogues

Strategic Approaches for Pyrimidine (B1678525) Ring Functionalization

The pyrimidine ring, a π-electron deficient heterocycle, is susceptible to nucleophilic attack, a characteristic that is central to many of its synthetic transformations. wikipedia.orgossila.com The strategic introduction of substituents is crucial for modulating the electronic properties and biological activity of the resulting compounds.

Introduction of Halogen Substituents onto Pyrimidine Scaffolds

The introduction of halogen atoms, particularly chlorine, onto the pyrimidine ring is a fundamental step in the synthesis of many derivatives, including the title compound. nih.gov Halogenated pyrimidines serve as versatile intermediates, with the halogen atom acting as a good leaving group for subsequent nucleophilic substitution reactions. wikipedia.org

A common method for introducing a chlorine atom at the 2-position of a pyrimidine ring involves the chlorination of a corresponding hydroxypyrimidine. Reagents like phosphorus oxychloride (POCl₃) are frequently employed for this transformation. google.comgoogle.com For instance, the synthesis of 2-chloro-5-methylpyrimidine (B1361109) can be achieved from 2,4-dichloro-5-methylpyrimidine (B13550) through a reduction reaction that selectively removes the chlorine at the 4-position. guidechem.com The starting 2,4-dichloro-5-methylpyrimidine itself can be prepared from the corresponding dihydroxypyrimidine using a chlorinating agent.

The reactivity of the pyrimidine ring towards halogenation can be influenced by the presence of other substituents. Electron-donating groups can enhance the reactivity, while electron-withdrawing groups can deactivate the ring. researchgate.net The choice of chlorinating agent and reaction conditions, such as temperature and solvent, are critical for achieving the desired regioselectivity and yield. google.comgoogle.com

Installation of Aryloxy Moieties via Nucleophilic Aromatic Substitution Reactions

The introduction of an aryloxy group, such as the p-tolyloxy moiety in the target molecule, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org In this reaction, a nucleophile, in this case, the phenoxide generated from p-cresol, attacks the electron-deficient pyrimidine ring, displacing a leaving group, most commonly a halogen. lumenlearning.com

The SNAr mechanism is favored on π-deficient aromatic systems like pyrimidine, especially when activated by electron-withdrawing groups. wikipedia.org The presence of nitrogen atoms in the pyrimidine ring inherently makes it more reactive towards nucleophilic attack compared to benzene. wikipedia.orgstackexchange.com

The efficiency of the phenoxylation reaction depends on several factors, including the base, solvent, and temperature. A variety of bases can be used to deprotonate the phenol (B47542), generating the more nucleophilic phenoxide. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃, Cs₂CO₃).

The choice of solvent is also crucial. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. nih.gov In some cases, greener solvents like polyethylene (B3416737) glycol (PEG) have been shown to be effective. nih.gov

The reaction temperature can significantly impact the reaction rate. Generally, heating is required to drive the reaction to completion in a reasonable timeframe. The optimal temperature will depend on the specific substrates and other reaction conditions.

Table 1: Illustrative Optimized Reaction Conditions for Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

EntryHalogenated PyrimidineNucleophileBaseSolventTemperature (°C)Yield (%)
12,4-Dichloropyrimidine (B19661)PhenolK₂CO₃DMF100High
22-Chloropyrimidine (B141910)4-MethylphenolNaHTHF60Good
34-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrileVarious aminesNonePEG-400120Good

This table is for illustrative purposes and specific conditions may vary.

The electronic nature of substituents on the pyrimidine ring can have a profound effect on the efficiency of O-arylation. Electron-withdrawing groups (EWGs) generally increase the rate of nucleophilic aromatic substitution by further polarizing the C-X bond and stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.orglumenlearning.com For example, a nitro group or a second halogen atom on the pyrimidine ring would be expected to enhance the rate of substitution. lumenlearning.com

Conversely, electron-donating groups (EDGs) can decrease the reaction rate by reducing the electrophilicity of the carbon atom undergoing substitution. researchgate.net For instance, an amino or alkyl group on the pyrimidine ring might necessitate more forcing reaction conditions for the O-arylation to proceed efficiently. researchgate.net

Multi-Step Synthetic Sequences for Complex 2-Chloro-5-(p-tolyloxy)pyrimidine Structures

The synthesis of more complex analogues of this compound often requires multi-step synthetic sequences. syrris.jpyoutube.com These sequences allow for the introduction of various functional groups at different positions of the pyrimidine ring, leading to a diverse range of structures.

A typical multi-step synthesis might begin with the construction of a substituted pyrimidine core. This can be achieved through various condensation reactions, for example, the reaction of a 1,3-dicarbonyl compound with an amidine. mdpi.com Once the core is formed, functional group interconversions and substitution reactions can be employed to build up the desired complexity.

For example, a synthetic route could involve:

Synthesis of a substituted 2-hydroxypyrimidine.

Chlorination of the hydroxyl group to give a 2-chloropyrimidine intermediate. google.com

Nucleophilic aromatic substitution with a substituted phenol to introduce the aryloxy moiety.

Flow chemistry has emerged as a powerful tool for multi-step synthesis, allowing for the telescoping of several reaction steps into a continuous process, which can significantly reduce reaction times and improve efficiency. syrris.jp

Advanced Coupling Reactions for Pyrimidine Derivatization

In addition to classical nucleophilic substitution reactions, modern cross-coupling reactions have become indispensable tools for the derivatization of pyrimidines. nih.gov These reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the arylation of halopyrimidines with boronic acids or their esters. researchgate.netnih.gov This reaction is highly versatile and tolerates a wide range of functional groups. For instance, a 2-chloropyrimidine derivative could be coupled with an arylboronic acid to introduce a new aryl group at the 2-position.

Other important coupling reactions for pyrimidine derivatization include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). organic-chemistry.org These methods provide access to a vast chemical space of substituted pyrimidines that would be difficult to access through traditional methods.

Direct C-H activation has also emerged as a powerful strategy for pyrimidine functionalization, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov This approach allows for the direct coupling of a C-H bond on the pyrimidine ring with a suitable coupling partner.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Reactions)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

While the direct synthesis of this compound via a Suzuki reaction would be less common for the C-O bond formation, this methodology is highly relevant for the synthesis of its analogues where the p-tolyl group is replaced by another aryl or heteroaryl moiety. For instance, a Suzuki coupling could be employed to react 2,5-dichloropyrimidine (B52856) with an arylboronic acid. The regioselectivity of such a reaction is a critical factor. nih.gov

The synthesis of various substituted pyrimidines has been successfully achieved using Suzuki coupling. acs.org For example, 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogues have been synthesized via Suzuki cross-coupling reaction, using Pd(PPh3)4 as a catalyst and arylboronic acids as reagents. acs.org This highlights the utility of palladium catalysis in functionalizing the pyrimidine core.

Chemo- and Regioselectivity Considerations in Coupling Reactions

The chemo- and regioselectivity of coupling reactions on polysubstituted pyrimidines are of paramount importance. The pyrimidine ring contains multiple reactive sites, and controlling the position of substitution is a significant synthetic challenge.

In the case of di- or tri-halogenated pyrimidines, the differential reactivity of the halogen atoms can be exploited to achieve selective functionalization. For instance, in 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution and palladium-catalyzed coupling than the chlorine at the C2 position. nih.gov This preference is attributed to the electronic effects of the ring nitrogen atoms.

However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the catalyst system, and the presence of other substituents on the pyrimidine ring. For example, the presence of an activating group at a specific position can direct the substitution to an adjacent site. Quantum mechanical calculations have been employed to understand and predict the regioselectivity in SNAr reactions of substituted pyrimidines. These studies have shown that factors such as the LUMO (Lowest Unoccupied Molecular Orbital) distribution and the stability of the Meisenheimer intermediate play a crucial role in determining the outcome of the reaction.

For the synthesis of this compound, a thorough understanding of these selectivity principles is essential to devise a synthetic route that favors the formation of the desired product over other possible isomers.

Characterization Techniques for Synthesized Intermediates and Target Compounds

The unambiguous identification and confirmation of the structure of synthesized intermediates and the final target compound, this compound, rely on a combination of modern analytical techniques.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

1H NMR would provide information about the number of different types of protons and their chemical environment. For this compound, one would expect to see distinct signals for the pyrimidine ring protons and the protons of the p-tolyl group. The coupling patterns would help to confirm the substitution pattern.

13C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts would be indicative of their electronic environment.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage, the C-Cl bond, and the aromatic C-H and C=C bonds of the pyrimidine and tolyl rings.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (220.66 g/mol ), as well as isotopic peaks due to the presence of chlorine. nih.gov The fragmentation pattern can provide further structural information.

Chromatographic Purification and Analysis Methods

Chromatographic techniques are essential for the purification of the synthesized compounds and for assessing their purity.

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary idea of the purity of a sample. By comparing the Rf value of the product with that of the starting materials, one can determine if the reaction has gone to completion.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the desired compound from a mixture. Silica gel is a commonly used stationary phase for the purification of pyrimidine derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. nih.gov It can be used to determine the purity of the final product with high accuracy. Preparative HPLC can also be employed for the purification of compounds. researchgate.netnih.gov

Chemical Reactivity and Transformational Pathways of 2 Chloro 5 P Tolyloxy Pyrimidine

Reactivity of the Chloro Substituent at the Pyrimidine (B1678525) C-2 Position

The chlorine atom at the C-2 position of the pyrimidine ring is a key handle for synthetic transformations, primarily due to its nature as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient character of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms, facilitates nucleophilic attack at the carbon atoms of the ring, particularly at positions 2, 4, and 6.

Nucleophilic Displacement Reactions and Mechanistic Insights

The chloro substituent at the C-2 position of 2-Chloro-5-(p-tolyloxy)pyrimidine is susceptible to displacement by a wide variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility. The general mechanism for this transformation is the SNAr pathway, which proceeds through a stepwise addition-elimination sequence. The nucleophile first attacks the electron-deficient C-2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and, in particular, onto the electronegative nitrogen atoms, which provides a significant driving force for the reaction. In the subsequent step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored.

The rate and success of these nucleophilic substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles generally react more readily. For instance, alkoxides, such as sodium methoxide, can readily displace the chloro group to form the corresponding 2-alkoxypyrimidine derivative. rsc.org Similarly, amines, both primary and secondary, are effective nucleophiles for this transformation, leading to the formation of 2-aminopyrimidine (B69317) derivatives.

NucleophileProduct TypeGeneral ConditionsReference Analog
R-O⁻ (Alkoxide)2-AlkoxypyrimidineBase (e.g., NaH), Solvent (e.g., THF, DMF) rsc.org
R₂NH (Amine)2-AminopyrimidineHeat, optional base (e.g., K₂CO₃, Et₃N) nih.gov
R-SH (Thiol)2-ThioetherpyrimidineBase (e.g., NaH), Solvent (e.g., DMF) rsc.org

Table 1: Representative Nucleophilic Displacement Reactions at the C-2 Position of Chloropyrimidines.

Potential for Further Cross-Coupling Reactions

Beyond classical SNAr reactions, the chloro group at the C-2 position also serves as an excellent electrophilic partner in transition-metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile strategy for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

The Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a prominent example. libretexts.org In the context of this compound, this reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-2 position by reacting it with the corresponding boronic acid or boronic ester in the presence of a suitable palladium catalyst and a base. The general catalytic cycle for a Suzuki coupling involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Cross-Coupling ReactionReagentsCatalyst/ConditionsProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)2-Arylpyrimidine
StilleAr-Sn(R)₃Pd catalyst2-Arylpyrimidine
Buchwald-HartwigR₂NHPd catalyst, Ligand, Base2-Aminopyrimidine
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynylpyrimidine

Table 2: Potential Cross-Coupling Reactions at the C-2 Position.

Reactivity at the Pyrimidine C-5 Position

The reactivity at the C-5 position of the pyrimidine ring is distinct from that at the C-2, C-4, and C-6 positions. Due to the electronic properties of the pyrimidine nucleus, the C-5 position is less electron-deficient and can be considered more "aromatic" in character, making it a potential site for electrophilic substitution, a reaction pathway less common for the other ring positions.

Exploration of Electrophilic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In the case of this compound, the C-5 position is the most likely site for such a reaction. The p-tolyloxy group, being an ether, is an electron-donating group (EDG) through resonance, which increases the electron density of the pyrimidine ring, particularly at the positions ortho and para to its point of attachment. However, in the pyrimidine ring, the directing effects are also influenced by the two ring nitrogens. The C-5 position is generally the most susceptible to electrophilic attack in pyrimidine systems. wikipedia.org

Typical electrophilic substitution reactions that could potentially be applied to the C-5 position include nitration, halogenation, and Friedel-Crafts reactions, although the latter are often challenging on electron-deficient heterocycles. The success of these reactions would depend on the careful selection of reagents and reaction conditions to overcome the inherent deactivation of the ring by the nitrogen atoms.

Selective Functionalization at the 5-Position

Achieving selective functionalization at the C-5 position in the presence of a reactive chloro group at C-2 requires careful consideration of the reaction conditions. For electrophilic substitutions, the conditions are typically acidic, which would not favor nucleophilic attack at C-2. For instance, nitration could potentially be achieved using a mixture of nitric and sulfuric acid, leading to the introduction of a nitro group at the C-5 position. Halogenation, for example with N-bromosuccinimide (NBS), could introduce a bromine atom at this position.

Influence of the p-Tolyloxy Moiety on Pyrimidine Ring Reactivity and Stability

The p-tolyloxy group at the C-5 position exerts a significant electronic influence on the pyrimidine ring, thereby modulating its reactivity and stability. This influence is a combination of inductive and resonance effects.

The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the pyrimidine ring through a resonance effect (+M effect). uobabylon.edu.iq This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack, particularly at the C-5 position. The methyl group on the para position of the tolyloxy moiety is also weakly electron-donating through an inductive effect (+I effect), further enhancing this property. numberanalytics.com

In terms of nucleophilic substitution at the C-2 position, the electron-donating nature of the p-tolyloxy group at C-5 would be expected to slightly decrease the reactivity of the C-2 position towards nucleophiles compared to an unsubstituted 2-chloropyrimidine (B141910). This is because the increased electron density on the ring would slightly disfavor the attack of an electron-rich nucleophile. However, the inherent high reactivity of the C-2 position in chloropyrimidines generally ensures that nucleophilic displacement remains a viable and important reaction pathway.

SubstituentInductive EffectResonance EffectOverall Effect on EASDirecting Influence
-O-Aryl (Aryloxy)Electron-withdrawing (-I)Electron-donating (+M)ActivatingOrtho, Para-directing
-CH₃ (on tolyl group)Electron-donating (+I)-Weakly ActivatingOrtho, Para-directing

Table 3: Electronic Effects of the p-Tolyloxy Substituent.

Electronic and Steric Effects of the Aryloxy Group

The p-tolyloxy group attached to the C5 position of the pyrimidine ring exerts a notable influence on the molecule's reactivity profile through a combination of electronic and steric factors.

The p-tolyloxy group is sterically demanding. Its bulk can hinder the approach of nucleophiles to the adjacent C4 and C6 positions, and to a lesser extent, the C2 position. This steric hindrance can influence the regioselectivity of reactions and may necessitate more forcing reaction conditions for transformations to occur.

FeatureElectronic EffectSteric EffectConsequence on Reactivity
p-Tolyloxy Group Electron-donating via resonance (oxygen lone pairs and p-methyl group), electron-withdrawing via induction (oxygen).Bulky group due to the phenyl ring and methyl substituent.Modulates the electron density of the pyrimidine ring, potentially affecting the rate of nucleophilic substitution. Can sterically hinder the approach of reagents to adjacent positions.
Pyrimidine Ring Inherently electron-deficient aromatic system.Planar geometry.Prone to nucleophilic aromatic substitution, especially at positions activated by leaving groups.
2-Chloro Substituent Electron-withdrawing inductive effect.Moderate steric bulk.Activates the C2 position for nucleophilic attack and serves as a leaving group.

Stability of the Ether Linkage under Diverse Chemical Environments

The ether linkage in this compound, connecting an aryl group to a heteroaryl group, is generally stable under a variety of chemical conditions. wikipedia.org The cleavage of such diaryl ethers typically requires harsh reagents and elevated temperatures. numberanalytics.commasterorganicchemistry.com

Under neutral and mildly acidic or basic conditions, the ether bond is robust. It is expected to remain intact during many common organic transformations. For instance, palladium-catalyzed cross-coupling reactions, which are frequently employed to modify pyrimidine rings, are generally compatible with the presence of an aryloxy group. researchgate.netfigshare.comnih.gov These reactions are typically performed under conditions that are not sufficiently harsh to cleave the ether bond.

However, strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can protonate the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by the halide ion, leading to cleavage. libretexts.org Similarly, very strong bases at high temperatures could potentially induce cleavage, although this is less common for diaryl ethers compared to alkyl aryl ethers. numberanalytics.com It is also noteworthy that certain reductive conditions might affect the ether linkage, though specific data on this compound is scarce.

ConditionReagent TypeExpected Stability of Ether LinkageRationale
Neutral -HighThe C-O bond in diaryl ethers is strong and not prone to spontaneous cleavage.
Mildly Acidic Dilute non-nucleophilic acidsHighInsufficient acid strength to protonate the ether oxygen to a significant extent.
Mildly Basic Aqueous hydroxides, carbonatesHighThe aryloxy group is a poor leaving group, and the conditions are not forcing enough for cleavage.
Strongly Acidic Concentrated HBr, HILowProtonation of the ether oxygen facilitates nucleophilic attack by the halide, leading to C-O bond cleavage. masterorganicchemistry.comlibretexts.org
Strongly Basic Strong bases (e.g., NaH) at high temperaturesModerate to LowCan promote cleavage, though less readily than for alkyl aryl ethers. numberanalytics.com
Palladium-catalyzed Cross-Coupling Pd catalysts, ligands, bases (e.g., K2CO3, Cs2CO3)HighReaction conditions are typically optimized for C-Cl bond activation and are not harsh enough to cleave the stable ether linkage. researchgate.netfigshare.comnih.gov
Nucleophilic Aromatic Substitution Amines, alkoxidesHighThe ether linkage is generally not susceptible to attack by these nucleophiles under typical SNAr conditions.

Derivatization Strategies and Structure Reactivity Relationship Srr Studies of 2 Chloro 5 P Tolyloxy Pyrimidine Analogues

Design Principles for Tailored Pyrimidine (B1678525) Derivatives

The design of tailored pyrimidine derivatives from the 2-Chloro-5-(p-tolyloxy)pyrimidine scaffold is guided by several key principles. The primary sites for modification are the chloro-substituted C2 position, the p-tolyloxy group at the C5 position, and the pyrimidine ring itself. The chlorine atom at the C2 position is a key reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The choice of nucleophile is a critical design element, enabling the modulation of the molecule's electronic and steric properties.

Synthetic Routes to Diverse Analogues Based on this compound

The synthesis of diverse analogues of this compound can be systematically approached by targeting different components of the molecule.

Modifications within the p-Tolyloxy System

Modifications to the p-tolyloxy system offer a route to a variety of analogues. One common strategy involves the variation of the substituent on the tolyl ring. For example, starting from 2,4-dichloropyrimidine (B19661), reaction with differently substituted phenols allows for the introduction of a range of functionalities on the aryloxy moiety. The reactivity of the C4 chlorine is generally higher than the C2 chlorine, allowing for selective initial substitution. Subsequent reaction at the C2 position can then be performed.

Another approach is the complete replacement of the p-tolyloxy group. This can be achieved by starting with a different 5-substituted-2-chloropyrimidine precursor. For instance, 2-chloro-5-bromopyrimidine can be used as a starting material to introduce various aryloxy or other functional groups at the 5-position via cross-coupling reactions.

Substituent Variations on the Pyrimidine Core

The pyrimidine core itself is amenable to substitution, although this often requires more forcing conditions or specific activation. Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the introduction of activating groups can facilitate such reactions.

A more common approach is the use of pre-functionalized pyrimidine starting materials. For example, starting with a substituted 2,4-dichloropyrimidine allows for the synthesis of analogues with substituents at other positions on the pyrimidine ring. The differential reactivity of the two chlorine atoms can be exploited for sequential and regioselective derivatization.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to explore new chemical space while retaining desired biological activity. achemblock.comu-tokyo.ac.jp For this compound analogues, this could involve replacing the pyrimidine core with other heterocyclic systems that mimic its spatial and electronic properties. For instance, a pyridine (B92270) or a triazine ring could be considered as a potential scaffold hop.

Bioisosteric replacement of the p-tolyloxy group is another viable strategy. google.com For example, a p-tolylthio or a p-tolylanilino group could be introduced to probe the importance of the ether linkage. Similarly, the chloro group at the C2 position can be replaced with other halogens or functional groups of similar size and electronic character, such as a trifluoromethyl group.

Correlating Structural Features with Reaction Outcomes

The outcome of derivatization reactions on the this compound scaffold is highly dependent on the structural features of the starting material and the reagents used. The chlorine at the C2 position is the most reactive site for nucleophilic aromatic substitution. The rate and success of this substitution are influenced by the nature of the nucleophile and the electronic properties of the pyrimidine ring.

The electronic nature of the substituent at the C5 position can also influence the reactivity of the C2-chloro group. An electron-withdrawing group at C5 would further activate the ring towards nucleophilic attack, while an electron-donating group would have the opposite effect. Understanding these electronic effects is crucial for predicting reaction outcomes and for the rational design of synthetic routes.

Regioselective and Stereoselective Syntheses of Advanced Derivatives

The synthesis of advanced derivatives of this compound often requires precise control over regioselectivity and stereoselectivity. For analogues with multiple reactive sites, regioselective reactions are essential to achieve the desired isomer. For instance, in a di-substituted pyrimidine, the choice of reaction conditions and reagents can direct the reaction to a specific position. The use of organometallic reagents has been shown to be effective for the regioselective synthesis of certain pyrimidine derivatives. bldpharm.com

Computational and Theoretical Investigations of 2 Chloro 5 P Tolyloxy Pyrimidine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict various molecular properties, offering a balance between computational cost and accuracy. For 2-Chloro-5-(p-tolyloxy)pyrimidine, DFT studies would provide a detailed understanding of its electronic behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netresearchgate.net

For a molecule like this compound, the HOMO is likely to be located on the electron-rich p-tolyloxy group, while the LUMO may be distributed over the electron-deficient pyrimidine (B1678525) ring, particularly influenced by the electron-withdrawing chloro group. A hypothetical FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are illustrative and based on typical values for similar organic molecules. Actual experimental or more detailed computational results would be needed for precise figures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netscispace.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the tolyloxy group, indicating their potential as sites for electrophilic attack. Conversely, the area around the chlorine atom and the hydrogen atoms would exhibit a positive potential (blue), suggesting their susceptibility to nucleophilic attack.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations could provide insights into its vibrational (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational frequency calculations can help in assigning the various vibrational modes of the molecule to the observed peaks in the experimental IR and Raman spectra. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ValueExperimental Value
IR (C-Cl stretch)~700 cm⁻¹Not Available
IR (C-O-C stretch)~1200 cm⁻¹Not Available
¹H NMR (pyrimidine H)~8.5 ppmNot Available
¹³C NMR (C-Cl)~160 ppmNot Available

Note: The predicted values are estimates based on general trends for similar functional groups. Experimental verification is necessary.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static electronic properties, quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these calculations can identify transition states and determine the energetic feasibility of different reaction pathways.

Transition State Characterization

A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactants to products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy. For reactions involving this compound, such as nucleophilic substitution of the chlorine atom, quantum chemical calculations could model the geometry of the transition state, where the incoming nucleophile is partially bonded to the carbon atom and the C-Cl bond is partially broken.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of a molecule over time. For a molecule like this compound, MD simulations would reveal the dynamic nature of its structure, particularly the rotational freedom around the ether linkage connecting the pyrimidine and p-tolyl groups.

The primary goal of such a simulation would be to identify the most stable, low-energy conformations and the energy barriers between them. This is achieved by solving Newton's equations of motion for the atoms of the molecule, allowing the system to evolve naturally over a simulated period. The resulting trajectory provides a detailed view of the molecule's flexibility and preferred spatial arrangements.

Key parameters that would be analyzed from an MD simulation of this compound include:

Dihedral Angle Distribution: The torsion angle between the pyrimidine ring and the p-tolyloxy group would be a critical parameter. Plotting the distribution of this angle over the simulation time would highlight the most populated (and thus most stable) rotational isomers (rotamers).

Potential Energy Surface (PES): By mapping the potential energy as a function of key dihedral angles, a PES can be constructed. The minima on this surface correspond to stable conformers, while saddle points represent the transition states between them.

While no specific data exists for this compound, a hypothetical data table illustrating the kind of results an MD simulation could provide is presented below.

Table 1: Hypothetical Conformational Analysis Data from a Simulated MD Trajectory of this compound

Dihedral Angle (Pyrimidine-O-C-Tolyl)Population (%)Relative Energy (kcal/mol)
0° ± 10°151.2
60° ± 10°350.5
120° ± 10°52.5
180° ± 10°450.0

Note: This data is purely illustrative and not based on actual experimental or computational results.

In Silico Predictions of Reactivity and Selectivity

In the absence of experimental data, in silico methods provide valuable predictions regarding the reactivity and selectivity of a molecule. These predictions are typically based on quantum mechanical calculations, such as Density Functional Theory (DFT), which can elucidate the electronic structure of the molecule.

For this compound, these calculations would focus on several key aspects:

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electron density distribution across the molecule. This would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for chemical reactions. For instance, the nitrogen atoms in the pyrimidine ring are expected to be nucleophilic sites, while the carbon atom attached to the chlorine is a likely electrophilic center.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting reactivity. The HOMO location indicates the site of nucleophilic attack, while the LUMO location suggests the site of electrophilic attack. The HOMO-LUMO energy gap is also a measure of the molecule's kinetic stability.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at each atomic site. By calculating the Fukui functions, one can predict the most likely sites for nucleophilic, electrophilic, and radical attacks.

These computational tools would be instrumental in predicting how this compound might behave in various chemical reactions, for example, in nucleophilic aromatic substitution reactions where the chlorine atom is displaced. The electronic influence of the p-tolyloxy group on the pyrimidine ring would be a key factor in determining the regioselectivity of such reactions.

Table 2: Hypothetical In Silico Reactivity Indices for this compound

Atomic SiteFukui Index (f-) for Nucleophilic AttackFukui Index (f+) for Electrophilic Attack
C2 (attached to Cl)0.050.35
N10.250.02
N30.230.03
C40.100.15
C60.080.12

Note: This data is purely illustrative and not based on actual experimental or computational results. Higher values indicate a greater propensity for the specified type of attack.

While specific computational studies on this compound are not currently available, the methodologies described here represent the standard and powerful approaches that chemical researchers would employ to understand its conformational behavior, reactivity, and selectivity.

Applications in Advanced Organic Chemical Synthesis and Material Science

Role as Versatile Precursors for Complex Heterocyclic Systems

The 2-chloropyrimidine (B141910) moiety is a well-established and powerful building block in organic synthesis, primarily due to the reactivity of the C2-chloro substituent. This chlorine atom is susceptible to displacement through various cross-coupling and nucleophilic substitution reactions, enabling the construction of more elaborate molecular architectures.

One of the most powerful methods for creating new carbon-carbon bonds from 2-chloropyrimidines is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction pairs the chloropyrimidine with a variety of aryl or heteroaryl boronic acids. mdpi.comnih.gov For instance, studies on analogous 2,4-dichloropyrimidines demonstrate highly regioselective coupling at the C4 position, leaving the C2-chloro group available for subsequent transformations. mdpi.com This stepwise functionalization allows for the controlled and predictable synthesis of complex, multi-substituted pyrimidines. It is anticipated that 2-Chloro-5-(p-tolyloxy)pyrimidine would readily participate in such reactions, coupling with boronic acids to attach new aryl or heteroaryl groups at the 2-position. researchgate.netnih.gov

Furthermore, the chlorine atom can be displaced by a wide range of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). wikipedia.org The pyrimidine (B1678525) ring, being electron-deficient, facilitates this type of reaction. youtube.comstackexchange.com Amines, alcohols, and thiols can readily replace the chlorine, providing a direct route to 2-amino, 2-alkoxy, and 2-thioalkyl-substituted pyrimidines, respectively. youtube.comnih.gov For example, the reaction of 2-chloropyrimidines with various amines is a common strategy for synthesizing libraries of potential bioactive compounds. nih.govsigmaaldrich.com The p-tolyloxy group at the 5-position would electronically influence the reactivity of the C2 position and would be a key structural element in the resulting complex heterocyclic products.

Utilization in the Synthesis of Agrochemical Research Targets

The pyrimidine core is a critical pharmacophore in a vast number of commercial agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.govgoogle.com The ability of pyrimidine derivatives to interfere with essential biological pathways in pests and weeds has made them a focal point of agrochemical research. researchgate.netnih.govmdpi.com

Chlorinated pyrimidines, in particular, serve as crucial intermediates in the synthesis of these agricultural products. researchgate.netgoogle.com They act as a linchpin, allowing for the introduction of various functional groups necessary for biological activity. For example, the synthesis of novel fungicides and insecticides often involves the displacement of a chloro-substituent with a phenoxy or anilino group, which can be a key interaction motif with the biological target. nih.gov

In this context, this compound represents a pre-functionalized intermediate. The p-tolyloxy group may itself contribute to the biological activity or serve to modify the physicochemical properties of the final molecule, such as solubility and bioavailability. The reactive C2-chloro group provides the handle for the final coupling step to complete the synthesis of a target agrochemical. Its structure is analogous to intermediates used in the synthesis of modern, highly effective pesticides. researchgate.netontosight.ai

Development of Specialized Ligands and Catalytic Auxiliaries

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that can coordinate to metal centers, making pyrimidine derivatives excellent candidates for ligands in coordination chemistry and catalysis. nih.govrsc.org The specific geometry and electronic properties of the resulting metal complexes are highly dependent on the substituents attached to the pyrimidine ring.

This compound can be envisioned as a precursor to a variety of specialized ligands. The C2-chloro group can be substituted with another coordinating group, such as a pyridine (B92270), pyrazole, or phosphine, to create bidentate or pincer-type ligands. These multi-dentate ligands are highly sought after as they form stable complexes with transition metals and can be used to control the reactivity and selectivity of catalytic transformations. researchgate.netacs.org For example, 2-Chloro-5-fluoropyrimidine has been successfully used to synthesize ligands for iridium complexes, highlighting the utility of this class of compounds in catalysis. ossila.com The p-tolyloxy substituent in this compound would play a crucial role in tuning the steric and electronic environment of the metal center, thereby influencing the outcome of the catalytic reaction.

Exploration in Optoelectronic and Supramolecular Materials

The field of materials science is increasingly looking towards π-conjugated organic molecules for applications in electronics and photonics. Pyrimidine is an electron-deficient aromatic system, and when incorporated into larger conjugated structures, it can impart valuable electron-transporting properties. ossila.com Pyrimidine-based compounds have been investigated for use in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. ontosight.ai

This compound is a promising building block for such materials. Through cross-coupling reactions at the C2 position, it can be incorporated into extended π-systems. The p-tolyloxy group provides a way to influence the solid-state packing and morphology of the resulting materials through van der Waals interactions and potential π-stacking, which are critical for charge transport.

Furthermore, the pyrimidine unit is a well-known motif in supramolecular chemistry. rsc.org The nitrogen atoms are excellent hydrogen bond acceptors, allowing them to form predictable and robust assemblies with hydrogen bond donors like carboxylic acids or other amides. nih.govnih.gov The combination of the hydrogen-bonding capabilities of the pyrimidine ring and the potential for other non-covalent interactions involving the tolyloxy group makes this compound an interesting candidate for the rational design of complex, self-assembling supramolecular architectures.

Emerging Research Frontiers and Future Perspectives

Current Gaps and Unexplored Areas in Pyrimidine (B1678525) Chemistry

While pyrimidine chemistry is a mature field, several areas concerning asymmetrically substituted derivatives like 2-Chloro-5-(p-tolyloxy)pyrimidine remain underexplored. A primary gap exists in the comprehensive understanding of structure-property relationships. nih.gov The electronic interplay between the chlorine at the C2 position and the aryloxy group at the C5 position significantly influences the molecule's reactivity and physical properties, yet detailed studies correlating these substitutions with solid-state characteristics like polymorphism, crystallinity, and solubility are scarce.

Furthermore, the full synthetic utility of the C2-chloro group in this specific electronic environment is yet to be realized. While standard nucleophilic aromatic substitution is known, its reactivity in more advanced, metal-catalyzed cross-coupling reactions is not extensively documented. thieme-connect.com The influence of the 5-(p-tolyloxy) group on the regioselectivity of these modern transformations, including C-H activation or photoredox-catalyzed reactions, presents a significant area for investigation. thieme-connect.comnih.gov Another underexplored domain is the metabolic and environmental degradation pathways of such halogenated aryloxy pyrimidines. nih.govnih.gov A deeper understanding of their lifecycle is critical for developing environmentally benign analogs and assessing their long-term ecological footprint.

Potential for Novel Reaction Development Involving this compound

The unique electronic and steric features of this compound make it an excellent candidate for the development of novel synthetic methodologies. The field is ripe for the discovery of new catalytic systems that can achieve regioselective functionalization, a key goal in modern organic synthesis. thieme-connect.comresearchgate.net

One promising avenue is the development of site-selective C-H functionalization reactions. thieme-connect.comacs.org Catalytic methods that could selectively activate C-H bonds on the pyrimidine ring or the tolyl group, while preserving the reactive C-Cl bond for subsequent modifications, would provide powerful tools for late-stage diversification. This capability is highly sought after in medicinal chemistry for the rapid generation of compound libraries. researchgate.nettandfonline.com

Additionally, this compound can serve as a precursor for novel, complex heterocyclic systems. Annulation reactions, where new rings are fused to the pyrimidine core, could be designed by leveraging the reactivity of both the chloro and tolyloxy substituents. This could lead to the discovery of entirely new molecular scaffolds with unique three-dimensional structures and potential biological activities. The molecule's bifunctional nature also suggests its potential use as a monomer in polymerization reactions to create novel functional polymers with tailored properties.

Research AreaPotential OutcomeKey Challenge
Regioselective C-H Activation Late-stage functionalization, rapid library synthesis.Catalyst development for high selectivity.
Annulation Reactions Access to novel fused heterocyclic systems.Controlling reaction pathways and achieving high yields.
Novel Polymerization Creation of functional polymers with unique properties.Monomer reactivity and polymerization control.
Photoredox Catalysis Mild and selective C-Cl bond functionalization.Substrate-catalyst matching and reaction optimization.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are highly amenable to modern automation and high-throughput technologies. nih.gov Transitioning from traditional batch processing to continuous flow chemistry offers substantial benefits, including superior control over reaction parameters, enhanced safety profiles, and often, increased yields and purity. nih.gov

For example, the nucleophilic aromatic substitution to form the ether linkage, or subsequent substitutions at the C2 position, can be optimized in a flow reactor. This allows for precise manipulation of temperature, pressure, and residence time, enabling rapid optimization and scale-up. nih.gov The ability to handle hazardous reagents and intermediates in a closed, controlled environment is another significant advantage of flow systems. nih.gov

Pairing these synthetic methods with automated platforms and design-of-experiment (DoE) software can dramatically accelerate research. nih.govsigmaaldrich.com Automated systems can perform numerous reactions in parallel, rapidly screening a wide array of catalysts, solvents, and reaction conditions. sigmaaldrich.comunchainedlabs.com This high-throughput approach not only speeds up the discovery of novel reactions involving this compound but also generates large datasets. These datasets can be used to build predictive machine-learning models to further streamline the optimization process, reducing material waste and development time. nih.gov

TechnologyAdvantage for this compound Chemistry
Flow Chemistry Enhanced control over reaction conditions, improved safety, easier scalability. nih.gov
Automated Synthesis High-throughput screening of reaction conditions and reagents, rapid library generation. nih.govsigmaaldrich.com
Robotic Platforms Precise and reproducible execution of multi-step syntheses and purifications. nih.gov
Design of Experiment (DoE) Systematic and efficient optimization of reaction parameters. unchainedlabs.com

Prospects for Rational Design of Advanced Pyrimidine-Based Materials

The this compound scaffold is a promising platform for the rational design of advanced organic materials. thieme-connect.com By strategically modifying the substituents, researchers can fine-tune the molecule's electronic, photophysical, and self-assembly properties to create materials with specific functions. rsc.org

In the field of organic electronics, pyrimidine's electron-deficient nature makes it a valuable building block for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. researchgate.netrsc.org For instance, by replacing the C2-chloro group with various donor or acceptor moieties, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely modulated. This tuning is critical for optimizing charge injection, transport, and recombination processes in electronic devices. rsc.org

Furthermore, the planar structure of the pyrimidine ring combined with the appended tolyloxy group facilitates non-covalent interactions like π-π stacking and van der Waals forces, which are crucial for directing supramolecular self-assembly. nih.govwikipedia.org This opens up possibilities for designing novel liquid crystals, organogels, and porous organic frameworks. Computational modeling will be instrumental in predicting how molecular modifications will influence these self-assembly behaviors, enabling the in silico design of materials with desired morphologies and properties. The versatility of the scaffold also allows for the incorporation of specific recognition units, paving the way for the development of highly selective chemical sensors. researchgate.net

Potential ApplicationDesign StrategyKey Molecular Property
Organic Light-Emitting Diodes (OLEDs) Introduce chromophoric and charge-transporting groups.Tunable HOMO/LUMO levels, high quantum efficiency. researchgate.netnih.gov
Liquid Crystals Modify substituents to control molecular shape and intermolecular forces.Anisotropic molecular geometry, defined phase transitions.
Chemical Sensors Incorporate specific analyte-binding sites.Change in optical or electronic properties upon binding. researchgate.net
Supramolecular Gels Promote directional non-covalent interactions.Self-assembly into fibrous networks. nih.govwikipedia.org

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-Chloro-5-(p-tolyloxy)pyrimidine?

The synthesis of pyrimidine derivatives with p-tolyloxy substituents often involves nucleophilic aromatic substitution or coupling reactions. For example, (E)-6,7-bis(p-tolyloxy)hept-5-en-1-ol derivatives were synthesized via base-catalyzed reactions between aryloxy precursors and p-cresol, achieving yields of ~60–65% under optimized conditions . Key steps include:

  • Reagent selection : Use of anhydrous solvents (e.g., THF, DMF) and catalysts like K₂CO₃ to activate the pyrimidine ring for substitution.
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography or recrystallization is critical to isolate the target compound from byproducts.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and substituent positions. For example, in a related pyrimidine derivative, B3LYP/6-311++G(d,p) DFT calculations showed <0.5 ppm deviation from experimental NMR shifts, validating structural assignments .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves hydrogen-bonding networks (e.g., O—H⋯N interactions) and packing motifs. For instance, a related compound exhibited C—H⋯O contacts contributing to its supramolecular architecture .
  • IR and HRMS : Confirm functional groups (e.g., C=O, C—Cl) and molecular mass .

Q. How is the crystal structure of this compound determined, and what software is used?

Crystallographic analysis involves:

  • Data collection : Using diffractometers (e.g., Bruker APEX-II) to measure reflections.
  • Structure refinement : SHELXL (for small molecules) or SHELXPRO (macromolecules) refines atomic coordinates and thermal parameters .
  • Visualization : ORTEP-3 generates displacement ellipsoid plots, while WinGX integrates data processing and validation .
    Example: A pyrimidine derivative’s structure was solved with SHELXS97 and refined to R = 0.027 using 1988 independent reflections .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level provides insights into:

  • HOMO-LUMO gaps : For 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine, ΔE = 5.2 eV indicated moderate charge-transfer potential .
  • Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., σ→σ* stabilization in C—Cl bonds).
  • Nonlinear Optical (NLO) properties : Polarizability calculations guide applications in materials science .

Q. How do researchers address contradictions between experimental and computational data?

  • Validation protocols : Compare calculated (DFT) and experimental NMR/IR spectra to identify outliers. For example, deviations >1 ppm in ¹³C shifts may suggest incorrect conformer selection .
  • Error analysis : Refinement parameters (e.g., R-factors) in crystallography must align with data quality (I/σ(I) > 2) .
  • Multi-method cross-check : Use complementary techniques (e.g., X-ray + mass spectrometry) to resolve ambiguities.

Q. What strategies optimize regioselectivity in introducing p-tolyloxy groups to pyrimidines?

  • Directing groups : Electron-withdrawing substituents (e.g., Cl at C2) activate C5 for nucleophilic attack .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
  • Catalytic systems : Pd-mediated coupling (e.g., Suzuki-Miyaura) enables selective aryloxy incorporation in complex scaffolds .

Q. How are supramolecular interactions (e.g., hydrogen bonding) analyzed in pyrimidine derivatives?

  • Hydrogen-bond metrics : Measure distances (e.g., O—H⋯N = 1.9–2.1 Å) and angles (>150°) to classify interaction strength .
  • Packing diagrams : Software like Mercury visualizes π-stacking or van der Waals contacts influencing crystal packing.
  • Thermal analysis : Differential scanning calorimetry (DSC) correlates intermolecular forces with melting behavior.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.